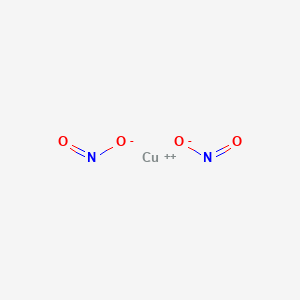
Cupric nitrite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cupric nitrite is an inorganic compound with the chemical formula Cu(NO₂)₂. It is a copper salt of nitrous acid and is known for its role in various chemical reactions, particularly in the field of catalysis and environmental chemistry. This compound is typically found in the form of blue or greenish-blue crystals and is soluble in water.
準備方法
Synthetic Routes and Reaction Conditions
Cupric nitrite can be synthesized through several methods. One common method involves the reaction of copper metal or copper oxide with nitric acid, followed by the addition of sodium nitrite. The reaction can be represented as follows: [ \text{Cu} + 2 \text{HNO₃} \rightarrow \text{Cu(NO₃)₂} + \text{H₂O} + \text{NO₂} ] [ \text{Cu(NO₃)₂} + 2 \text{NaNO₂} \rightarrow \text{Cu(NO₂)₂} + 2 \text{NaNO₃} ]
Industrial Production Methods
In industrial settings, copper nitrite is often produced by treating copper metal with a mixture of nitric acid and sodium nitrite under controlled conditions. The reaction is typically carried out in a reactor where the temperature and pH are carefully monitored to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
Cupric nitrite undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to copper nitrate in the presence of strong oxidizing agents.
Reduction: It can be reduced to copper metal or copper(I) compounds using reducing agents.
Substitution: this compound can participate in substitution reactions where the nitrite group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines.
Major Products Formed
Oxidation: Copper nitrate (Cu(NO₃)₂)
Reduction: Copper metal (Cu) or copper(I) compounds (Cu₂O)
Substitution: Various copper complexes depending on the substituting ligand.
科学的研究の応用
Cupric nitrite has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its role in enzymatic reactions, particularly in the nitrogen cycle.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Used in the production of dyes, pigments, and as a corrosion inhibitor.
作用機序
Cupric nitrite exerts its effects through various mechanisms, depending on the context of its use. In catalytic reactions, copper nitrite acts as an electron transfer agent, facilitating
特性
CAS番号 |
14984-71-5 |
|---|---|
分子式 |
CuN2O4 |
分子量 |
155.56 g/mol |
IUPAC名 |
copper;dinitrite |
InChI |
InChI=1S/Cu.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |
InChIキー |
XNEQAVYOCNWYNZ-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Cu+2] |
正規SMILES |
N(=O)[O-].N(=O)[O-].[Cu+2] |
Key on ui other cas no. |
14984-71-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















